molecular formula C18H16F2N2O B10952408 2,6-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

2,6-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B10952408
M. Wt: 314.3 g/mol
InChI Key: SSOGGLHYSITOGZ-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amide Bond Formation: The final step involves the coupling of the indole derivative with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2,6-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a potent bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of both fluorine atoms and the indole moiety. The fluorine atoms enhance the compound’s chemical stability and biological activity, while the indole moiety provides a versatile scaffold for various biological interactions.

Properties

Molecular Formula

C18H16F2N2O

Molecular Weight

314.3 g/mol

IUPAC Name

2,6-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C18H16F2N2O/c1-11-5-6-16-13(9-11)12(10-22-16)7-8-21-18(23)17-14(19)3-2-4-15(17)20/h2-6,9-10,22H,7-8H2,1H3,(H,21,23)

InChI Key

SSOGGLHYSITOGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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